Product packaging for Methyl 4-[(4-bromophenyl)methyl]benzoate(Cat. No.:)

Methyl 4-[(4-bromophenyl)methyl]benzoate

Cat. No.: B14077073
M. Wt: 305.17 g/mol
InChI Key: GEBKLUKRBNHYRX-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features of Aryl-Substituted Methyl Benzoates

Aryl-substituted methyl benzoates are a subclass of esters derived from benzoic acid. foodb.ca Their fundamental structure consists of a benzene (B151609) ring attached to a methyl carboxylate group (-COOCH₃). fiveable.me The presence of additional aryl substituents on the primary benzene ring introduces significant structural and electronic diversity.

Overview of Brominated Organic Compounds in Contemporary Organic Chemistry Research

Brominated organic compounds, or organobromides, are of fundamental importance in modern organic synthesis. nih.gov Bromination is a key transformation that introduces a versatile functional group onto an organic scaffold. acs.org The bromine atom can act as a good leaving group in nucleophilic substitution reactions and is particularly crucial as a handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). researchgate.net

A wide array of bromo-organic compounds are utilized as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. acs.org Their prevalence stems from the relative ease of introducing bromine into molecules and its predictable reactivity. youtube.com The development of new brominating agents and methodologies continues to be an active area of research, aiming for greater selectivity, efficiency, and sustainability. nih.gov

Positioning of Methyl 4-[(4-bromophenyl)methyl]benzoate within the Chemical Space of Esters and Aryl Halides

This compound uniquely combines the functionalities of an ester and an aryl halide within a diarylmethane framework. This duality places it at an interesting intersection of chemical reactivity.

Ester Functionality : The methyl ester group (-COOCH₃) can undergo hydrolysis to yield the corresponding carboxylic acid, 4-[(4-bromophenyl)methyl]benzoic acid. It can also be converted to amides, hydrazides, or other derivatives through reactions with appropriate nucleophiles.

Aryl Halide Functionality : The bromo-substituted phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the attachment of various other organic fragments (alkyl, alkenyl, alkynyl, or aryl groups), making the compound a building block for more complex molecular architectures.

Benzylic Methylene (B1212753) Bridge : The -CH₂- group connecting the two aryl rings is a benzylic position. This site can be susceptible to oxidation to form a ketone (a benzophenone (B1666685) derivative). Furthermore, the benzylic protons are more acidic than typical alkyl protons and can be removed by a strong base to generate a carbanion, which can then react with various electrophiles. nih.gov

This trifecta of reactive sites makes the compound a versatile platform for constructing a diverse range of more elaborate molecules.

Academic Significance in Synthetic Chemistry and Material Sciences

The academic significance of this compound lies in its potential as a versatile synthetic intermediate. Its diarylmethane core is a privileged structure found in numerous biologically active compounds and functional materials. nih.govnih.gov

In synthetic chemistry, this compound could serve as a precursor for:

Pharmaceutical Scaffolds : The diarylmethane motif is central to various drugs, including antihistamines and anticancer agents. nih.gov The subject compound provides a scaffold that can be elaborated at both the ester and aryl bromide positions to explore new chemical space for drug discovery.

Complex Molecular Architectures : Through sequential functionalization at its reactive sites, the molecule can be used to build complex, three-dimensional structures. For instance, a cross-coupling reaction at the bromide followed by a modification of the ester group allows for a programmed and divergent synthesis strategy.

In material sciences, diarylmethane-based structures are investigated for applications in:

Polymers and Dyes : The rigid yet flexible nature of the diarylmethane backbone can be incorporated into polymer chains to influence their thermal and mechanical properties. researchgate.net

Liquid Crystals : Molecules with elongated, rigid structures containing multiple aromatic rings are often candidates for liquid crystalline materials. While the methylene bridge introduces a non-linear kink, functionalization could lead to derivatives with mesogenic properties. acs.org

Historical and Current Research Trends in Structurally Related Molecular Architectures

The synthesis and functionalization of diarylmethanes represent a mature yet continually evolving area of chemical research. Historically, the primary method for creating the diarylmethane backbone was the Friedel-Crafts benzylation, which involves the reaction of a benzyl (B1604629) halide or alcohol with an aromatic compound in the presence of a Lewis acid catalyst. acs.org

Current research trends focus on developing more efficient, selective, and environmentally benign synthetic methods. These include:

Modern Cross-Coupling Reactions : Palladium-catalyzed Suzuki and Negishi couplings of benzyl halides or related compounds with arylboronic acids or organozinc reagents have become powerful tools for constructing diarylmethanes with excellent functional group tolerance. organic-chemistry.orgresearchgate.net Recently, the use of more sustainable and earth-abundant metals like cobalt has emerged as a promising alternative to palladium. nih.gov

Reductive Coupling : Another major strategy involves the synthesis of a diaryl ketone (benzophenone) via Friedel-Crafts acylation, followed by the reduction of the ketone's carbonyl group to the methylene bridge. acs.orgresearchgate.net Research in this area focuses on developing milder and more cost-effective reducing agents. acs.org

C-H Functionalization : A significant modern trend is the direct functionalization of the benzylic C-H bonds in diarylmethanes. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to creating more complex triarylmethane structures and other derivatives. nih.gov

These advanced synthetic strategies continue to expand the toolkit available to chemists for creating novel and complex molecules based on the diarylmethane scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13BrO2 B14077073 Methyl 4-[(4-bromophenyl)methyl]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

methyl 4-[(4-bromophenyl)methyl]benzoate

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)13-6-2-11(3-7-13)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3

InChI Key

GEBKLUKRBNHYRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 4 4 Bromophenyl Methyl Benzoate

Direct Esterification Routes for Benzoic Acid Derivatives

Direct esterification of the corresponding carboxylic acid, 4-[(4-bromophenyl)methyl]benzoic acid, represents a fundamental approach to obtaining Methyl 4-[(4-bromophenyl)methyl]benzoate. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed. tcu.edu

The synthesis of the precursor, 4-[(4-bromophenyl)methyl]benzoic acid, can be achieved through methods such as the radical bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, followed by a coupling reaction with a suitable bromophenyl-containing reagent. ysu.edu

Table 1: Fischer Esterification of Benzoic Acid Derivatives

Reactant Reagent Catalyst Product Ref.
4-[(4-bromophenyl)methyl]benzoic acid Methanol Sulfuric Acid This compound tcu.eduyoutube.com

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the crucial C-C bond that links the two aromatic rings in this compound. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgacs.orgmdpi.com For the synthesis of this compound, a plausible Suzuki coupling approach would involve the reaction of methyl 4-(bromomethyl)benzoate (B8499459) with 4-bromophenylboronic acid. This reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and would require a base, like sodium carbonate or potassium phosphate, to facilitate the catalytic cycle. mdpi.com

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

Aryl Halide Boronic Acid Catalyst Base Product Ref.
Methyl 4-(bromomethyl)benzoate 4-bromophenylboronic acid Pd(PPh₃)₄ K₃PO₄ This compound mdpi.com

Heck Reaction and Related Olefination/Arylation Methods

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov A potential, albeit less direct, Heck-type strategy to form the diarylmethane skeleton would involve the reaction of an aryl halide, such as 1-bromo-4-iodobenzene, with methyl 4-vinylbenzoate. This would be followed by a reduction of the resulting double bond to yield the desired diarylmethane structure. The Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Negishi, Stille, and Kumada Coupling Alternatives

Other significant palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of this compound include the Negishi, Stille, and Kumada couplings.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.orgorganic-chemistry.orgillinois.edu A feasible route would involve the reaction of methyl 4-(chloromethyl)benzoate with a (4-bromophenyl)zinc halide, catalyzed by a palladium or nickel complex. nih.gov This method is known for its high reactivity and functional group tolerance. core.ac.uk

The Stille reaction employs an organotin compound (organostannane) to couple with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org For the target molecule, this could involve the reaction of methyl 4-(halomethyl)benzoate with a (4-bromophenyl)stannane derivative in the presence of a palladium catalyst. nih.govnih.gov A major drawback of this method is the toxicity of the organotin compounds. wikipedia.org

The Kumada coupling makes use of a Grignard reagent (organomagnesium halide) as the nucleophilic partner in a cross-coupling reaction with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgnih.gov The synthesis could proceed via the reaction of methyl 4-(halomethyl)benzoate with a 4-bromophenyl Grignard reagent. researchgate.net

Table 3: Alternative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Organic Halide Catalyst Product Ref.
Negishi (4-bromophenyl)zinc halide Methyl 4-(chloromethyl)benzoate Pd or Ni complex This compound wikipedia.orgnih.gov
Stille (4-bromophenyl)stannane Methyl 4-(halomethyl)benzoate Pd complex This compound organic-chemistry.orgwikipedia.org

Bromination Reactions for Aryl Halide Incorporation

The introduction of the bromine atom onto one of the aromatic rings is a critical step in the synthesis of this compound. This can be achieved through various bromination methods.

Electrophilic Aromatic Bromination

If the diarylmethane precursor, methyl 4-benzylbenzoate, is synthesized first, the bromine atom can be introduced via electrophilic aromatic bromination. In this reaction, the aromatic ring is treated with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). wordpress.comlibretexts.org The ester group is a deactivating, meta-directing group, while the benzyl (B1604629) group is a weakly activating, ortho-, para-directing group. Therefore, the bromination is expected to occur on the benzyl-substituted ring, primarily at the para position due to steric hindrance at the ortho positions. wordpress.com N-Bromosuccinimide (NBS) can also be used as a brominating agent, often in the presence of a catalyst or under specific reaction conditions to achieve regioselectivity. nih.gov It is important to control the reaction conditions to avoid benzylic bromination, which is favored under radical conditions (e.g., with NBS and a radical initiator). commonorganicchemistry.comchemistrysteps.com

Table 4: Electrophilic Aromatic Bromination Conditions

Substrate Brominating Agent Catalyst/Conditions Major Product Ref.
Methyl 4-benzylbenzoate Br₂ FeBr₃ This compound wordpress.comlibretexts.org

Radical Bromination at the Benzylic Position

A key strategy in the synthesis of complex molecules is the functionalization of simpler, readily available precursors. Radical bromination at the benzylic position of a toluene (B28343) derivative is a fundamental and efficient method for creating a reactive handle, which can then be used to build the target structure. In the context of this compound synthesis, a crucial intermediate, methyl 4-(bromomethyl)benzoate, is often prepared via this route starting from methyl 4-methylbenzoate (also known as methyl p-toluate).

This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds through a free-radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from the benzylic methyl group of methyl 4-methylbenzoate. This creates a relatively stable benzylic radical. The benzylic radical then reacts with NBS to form the desired product, methyl 4-(bromomethyl)benzoate, and a succinimidyl radical, which continues the chain reaction.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), which does not readily participate in radical reactions. The choice of conditions is critical to ensure selectivity for the benzylic position and to minimize side reactions, such as bromination of the aromatic ring.

Table 1: Conditions for Radical Bromination of Methyl 4-methylbenzoate

ReagentsInitiatorSolventReaction TimeYieldReference
N-bromosuccinimideAIBNCCl₄7 hoursNot specified
N-bromosuccinimideBenzoyl PeroxideCCl₄4 hoursNot specified

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of the diarylmethane framework of this compound often requires multi-step synthetic sequences starting from basic aromatic building blocks. These pathways offer flexibility and control over the final structure.

Friedel-Crafts Acylation and Subsequent Transformations

A well-established and powerful method for forming a carbon-carbon bond between two aromatic rings is the Friedel-Crafts acylation. This approach can be adapted to synthesize the target molecule in a two-step sequence: acylation followed by reduction.

Friedel-Crafts Acylation: The first step involves the reaction between an acylating agent, such as 4-carbomethoxybenzoyl chloride (derived from methyl 4-formylbenzoate (B8722198) or terephthalic acid monomethyl ester), and bromobenzene (B47551). This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to produce a diaryl ketone intermediate: methyl 4-(4-bromobenzoyl)benzoate. The use of TiCl₄ has been reported as a cleaner alternative to the moisture-sensitive AlCl₃, especially for functionalized substrates.

Reduction of the Diaryl Ketone: The carbonyl group of the diaryl ketone intermediate is then reduced to a methylene (B1212753) group (-CH₂-) to form the final diarylmethane structure. Several reduction methods can be employed, including:

Clemmensen Reduction: Using amalgamated zinc and hydrochloric acid.

Wolff-Kishner Reduction: Using hydrazine (B178648) and a strong base at high temperatures.

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Ionic Reduction: Using a combination of a hydride source, such as triethylsilane (Et₃SiH), and a strong acid like trifluoroacetic acid (TFA), or reagent systems like TiCl₄/NaBH₄.

This acylation-reduction sequence is a convergent strategy for assembling the diarylmethane core.

Transformations of Substituted Benzoic Acid Derivatives

Another versatile approach begins with appropriately substituted benzoic acid derivatives, which are then transformed through a series of reactions. A common starting point is 4-methylbenzoic acid.

A typical sequence could be:

Esterification: 4-methylbenzoic acid is first converted to its methyl ester, methyl 4-methylbenzoate. This can be achieved through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Radical Bromination: As detailed in section 2.3.2, the resulting methyl 4-methylbenzoate undergoes radical bromination with NBS to yield methyl 4-(bromomethyl)benzoate.

Coupling Reaction: The reactive benzylic bromide, methyl 4-(bromomethyl)benzoate, is then coupled with a suitable bromophenyl nucleophile or equivalent to form the final product. This can be accomplished via a Friedel-Crafts alkylation reaction with bromobenzene (see section 2.4.3) or through various modern cross-coupling reactions.

Alternatively, the synthesis can start from 4-bromobenzoic acid derivatives and build the other half of the molecule. This highlights the flexibility of using functionalized benzoic acids as foundational building blocks in organic synthesis.

Strategies for Introducing the Methylene Bridge

The formation of the methylene bridge connecting the two aryl rings is the central challenge in synthesizing diarylmethanes like this compound. Beyond the reduction of diaryl ketones, several other key strategies exist.

Friedel-Crafts Alkylation (Benzylation): This is a direct method where a benzyl halide or benzyl alcohol is reacted with an arene in the presence of a Lewis acid catalyst. For the target molecule, this could involve:

Reacting methyl 4-(bromomethyl)benzoate with bromobenzene.

Reacting 4-bromobenzyl bromide with methyl benzoate (B1203000).

This method can sometimes be complicated by issues of polysubstitution and catalyst deactivation, but it remains a direct and often effective route.

Cross-Coupling Reactions: Modern organometallic cross-coupling reactions provide highly efficient and selective methods for forming C(sp²)-C(sp³) bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel. Potential cross-coupling strategies include:

Suzuki Coupling: Reaction of an arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) with a benzyl halide (4-bromobenzyl bromide).

Negishi Coupling: Coupling of a benzyl zinc reagent with an aryl halide.

Kumada Coupling: Reaction of a benzyl Grignard reagent with an aryl halide.

These methods offer excellent functional group tolerance and are often preferred for the synthesis of complex, highly functionalized diarylmethanes.

Green Chemistry Principles in the Synthesis of Aryl Esters

The synthesis of aryl esters, a broad class of compounds that includes this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Key principles relevant to aryl ester synthesis include maximizing atom economy, using catalytic reagents instead of stoichiometric ones, employing safer solvents, and designing for energy efficiency.

Traditional esterification methods, while effective, often generate significant waste and may use hazardous reagents. For instance, methods involving the conversion of carboxylic acids to acid chlorides generate stoichiometric amounts of waste. Green approaches aim to overcome these limitations. The development of new catalytic systems, such as bimetallic oxide clusters that use molecular oxygen as the sole oxidant for Cross-Dehydrogenative Coupling (CDC) reactions, represents a significant step towards more sustainable ester production.

Table 2: The 12 Principles of Green Chemistry

Principle No.Principle NameBrief Description
1PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible.
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Solvent-Free Reactions and Alternative Solvents

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) used as solvents. Dipolar aprotic solvents like DMF, NMP, and ethereal solvents like THF, which are common in organic synthesis, are facing increasing scrutiny due to health and environmental concerns.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste, simplify purification, and lower costs. For ester synthesis, solvent-free methods have been developed using solid-phase catalysts, such as Lewis acids supported on silica (B1680970) gel. These reactions can often be promoted by microwave irradiation, which can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. Transition metal- and solvent-free methods for amide synthesis from phenyl esters have also been reported, showcasing a move towards greener synthetic routes for related functional groups.

Alternative Solvents: When a solvent is necessary, the focus shifts to using "greener" alternatives. These include:

Water: The most environmentally benign solvent, though its use can be limited by the poor solubility of many organic reactants.

Supercritical Fluids: Such as supercritical CO₂, which can be used as a reaction medium and is easily removed and recycled.

Ionic Liquids: Salts that are liquid at low temperatures, which have negligible vapor pressure but whose toxicity and biodegradability must be carefully assessed.

Bio-derived Solvents: Solvents derived from renewable resources, such as dimethyl carbonate (DMC), Cyrene™, or eucalyptol, are gaining traction as replacements for traditional dipolar aprotic solvents in esterification and other reactions.

The selection of an appropriate solvent or the decision to proceed solvent-free is a critical aspect of designing sustainable synthetic pathways for aryl esters.

Catalysis in Environmentally Benign Synthetic Processes

The principles of green chemistry have spurred the development of catalytic systems that minimize hazardous waste and improve atom economy. inovatus.es For the synthesis of this compound, this involves employing recyclable catalysts, using eco-friendly solvents, and exploring metal-free reaction pathways. inovatus.esrsc.org

One of the most powerful methods for constructing the central carbon-carbon bond in diarylmethanes is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. For the target molecule, this could involve reacting methyl 4-(bromomethyl)benzoate with 4-bromophenylboronic acid, or methyl 4-bromobenzoate (B14158574) with (4-bromophenyl)methylboronic acid.

Recent advancements have focused on making this process more environmentally benign:

Aqueous Media: Performing Suzuki-Miyaura couplings in water or mixed aqueous systems reduces the reliance on volatile and often toxic organic solvents like DMF or dioxane. acsgcipr.orgresearchgate.net

Heterogeneous Catalysts: The use of palladium supported on carbon (Pd/C) or other materials allows for easy separation and recycling of the precious metal catalyst, which is both economically and environmentally advantageous. acsgcipr.orgmdpi.com

Alternative Metal Catalysts: Nickel, a more abundant and less expensive metal than palladium, is emerging as a viable catalyst for Suzuki-Miyaura reactions. mdpi.comnih.gov Nickel-based systems have shown high efficiency in green solvents such as 2-Me-THF. nih.gov Cobalt-catalyzed Negishi cross-coupling also presents a cost-effective alternative to palladium for diarylmethane synthesis. nih.gov

Another major route, Friedel-Crafts alkylation, has also been a subject of green innovation. nih.gov Classically, this reaction uses stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. Modern approaches utilize catalytic amounts of solid acid catalysts or Brønsted acids, which are often reusable and less corrosive. researchgate.neteurekaselect.com For instance, triflic acid can catalyze the benzylation of arenes using stable and non-toxic benzylating agents like benzyl acetates, avoiding the use of hazardous benzyl halides. researchgate.net The reaction of methyl benzoate with a 4-bromobenzyl electrophile (such as 4-bromobenzyl alcohol or its acetate (B1210297) derivative) in the presence of a green acid catalyst represents a viable and eco-friendly pathway. nih.govrsc.org

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yield and efficiency is crucial for the practical application of any synthetic methodology. For diarylmethane synthesis, this involves a systematic study of various reaction parameters, including the choice of catalyst, base, solvent, temperature, and reactant stoichiometry. researchgate.net

In Suzuki-Miyaura cross-coupling , the interplay between the catalyst, ligand, and base is paramount for achieving high yields. The development of specialized ligands and pre-catalysts has enabled reactions to proceed under milder conditions and with lower catalyst loadings. organic-chemistry.org Closed-loop robotic experimentation has recently been used to navigate the vast parameter space of heteroaryl Suzuki-Miyaura couplings, identifying highly general conditions that can double the average yield compared to previous benchmarks. illinois.edunih.gov

Studies have shown that reaction conditions can be fine-tuned to maximize product formation. For example, in the synthesis of biaryl compounds, temperature was found to be directly proportional to yield, while enantioselectivity was inversely proportional, necessitating a compromise to achieve an optimal outcome. beilstein-journals.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis A representative table illustrating how different parameters can be varied to optimize yield in a Suzuki-Miyaura reaction, based on findings for structurally similar compounds.

For Friedel-Crafts alkylation , optimization often focuses on catalyst loading and reaction conditions to prevent side reactions like polyalkylation or rearrangement. ed.ac.uk Research on the synthesis of hyper-cross-linked polymers demonstrated that significantly reducing the quantity of the FeCl₃ catalyst prevented uncontrolled reaction pathways and improved the quality of the final material. ed.ac.uk Similarly, using TiCl₄ with borane-ammonia has been shown to greatly broaden the scope of usable substrates, including challenging aryl carboxylic acids and esters, to produce diarylmethanes in moderate to high yields at ambient temperatures. rsc.org

Table 2: Influence of Catalyst and Proelectrophile on Friedel-Crafts Benzylation Yield This table summarizes findings on how the choice of electrophile and catalyst stoichiometry affects the yield of diarylalkane products.

By carefully selecting and optimizing these catalytic systems, the synthesis of this compound can be achieved with high efficiency, minimal environmental impact, and economic viability.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In Methyl 4-[(4-bromophenyl)methyl]benzoate, distinct signals are expected for the aromatic protons on the two separate phenyl rings, the methylene (B1212753) bridge protons, and the methyl ester protons.

The protons on the benzoate (B1203000) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group will be deshielded and appear at a higher chemical shift compared to the protons meta to this group. Similarly, the protons on the bromophenyl ring will also present as a pair of doublets. The methylene protons, situated between the two aromatic rings, will give rise to a singlet, as they are chemically equivalent and have no adjacent protons to couple with. The methyl protons of the ester group will also appear as a distinct singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00d2HAr-H (ortho to -COOCH₃)
~7.35d2HAr-H (meta to -COOCH₃)
~7.45d2HAr-H (ortho to -Br)
~7.10d2HAr-H (meta to -Br)
~4.05s2H-CH₂-
~3.90s3H-OCH₃

d = doublet, s = singlet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to have the highest chemical shift, appearing significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents. The carbon attached to the bromine atom will be shifted to a lower frequency compared to the other aromatic carbons due to the heavy atom effect. The methylene bridge carbon and the methyl ester carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)Assignment
~167.0C=O
~145.0Quaternary Ar-C (-C-CH₂-)
~138.0Quaternary Ar-C (-C-COOCH₃)
~131.5Ar-C (meta to -Br)
~130.5Ar-C (ortho to -Br)
~129.5Ar-C (ortho to -COOCH₃)
~129.0Ar-C (meta to -COOCH₃)
~121.0Quaternary Ar-C (-C-Br)
~52.0-OCH₃
~41.0-CH₂-

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the ortho and meta protons on each of the aromatic rings, confirming their positions within the same spin system. No cross-peaks would be expected for the methylene and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the methylene proton singlet at ~4.05 ppm would show a cross-peak with the methylene carbon signal at ~41.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected between the methylene protons and the quaternary carbons of both aromatic rings, as well as the aromatic protons and their neighboring carbons. The methyl protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons that are close in space, even if they are not directly bonded. In this compound, NOESY could show correlations between the methylene protons and the ortho protons of both aromatic rings, providing information about the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound will be characterized by several key vibrational modes corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl stretch of an aromatic ester. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C(=O)-O stretch will appear in the 1250-1300 cm⁻¹ region, while the O-CH₃ stretch will be found around 1100-1150 cm⁻¹.

Ar-H Stretch: The aromatic C-H stretching vibrations will give rise to multiple weak to medium bands in the region of 3000-3100 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. This vibration is often more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (-CH₂-, -CH₃)
1740-1720C=O Stretch (Ester)
1600, 1480Aromatic C=C Stretch
1300-1250C(=O)-O Stretch
1150-1100O-CH₃ Stretch
850-800Ar-H Out-of-plane Bend (para-disubstituted)
600-500C-Br Stretch

Solid State Structural Analysis and Crystal Engineering

X-ray Crystallography of Methyl 4-bromobenzoate (B14158574): A Structural Analog

X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The analysis of Methyl 4-bromobenzoate offers a valuable framework for predicting the structural characteristics of Methyl 4-[(4-bromophenyl)methyl]benzoate.

The crystal structure of Methyl 4-bromobenzoate has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. The specific space group is Pbca, a common space group for organic molecules. researchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been precisely measured. researchgate.net

Crystal Data and Structure Refinement for Methyl 4-bromobenzoate
ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)13.8485 (18)
b (Å)5.8921 (8)
c (Å)19.613 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1600.4 (3)
Z8

For this compound, the introduction of a methylene (B1212753) bridge between the two phenyl rings would significantly increase the molecule's flexibility. This would likely lead to a different, and possibly more complex, crystal packing, potentially in a lower symmetry crystal system such as monoclinic or triclinic.

In the crystal structure of Methyl 4-bromobenzoate, the molecule is nearly planar. researchgate.net The bond lengths and angles are within the expected ranges for this type of organic compound.

Selected Bond Lengths (Å) and Angles (°) for Methyl 4-bromobenzoate
Bond/AngleValue
Br1-C41.905 (4)
O1-C71.203 (5)
O2-C71.336 (5)
O2-C81.453 (5)
C1-C71.491 (6)
O1-C7-O2123.7 (4)
O1-C7-C1125.0 (4)
O2-C7-C1111.3 (4)

Analysis of Intermolecular Interactions

The stability of a crystal lattice is derived from a network of attractive intermolecular interactions. In the case of brominated organic compounds, both hydrogen and halogen bonds can play crucial roles.

In this compound, the methylene protons would provide additional C-H donors, potentially leading to a more extensive network of C-H...O interactions. Furthermore, C-H...π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also expected to be present, further stabilizing the crystal structure.

A significant feature in the crystal packing of many brominated organic compounds is the presence of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

In the crystal structure of Methyl 4-bromobenzoate, a short Br...O interaction is observed, indicating a significant halogen bond between the bromine atom of one molecule and the carbonyl oxygen atom of a neighboring molecule. researchgate.net This interaction plays a key role in the formation of supramolecular chains within the crystal.

Co-crystallization Studies and Host-Guest ChemistryThere is no published research on attempts to form co-crystals of this compound with other molecules or to study its potential to act as a host or guest in supramolecular systems.

Further empirical research, including single-crystal X-ray diffraction analysis, is required to elucidate the solid-state characteristics of this compound and provide the data necessary to address these topics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular-level properties of Methyl 4-[(4-bromophenyl)methyl]benzoate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with a high degree of accuracy. DFT, in particular, has proven to be a robust method for reproducing experimental values for molecular geometry, vibrational frequencies, and other key parameters for diarylmethane molecules. tandfonline.comresearchgate.net

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule—the global minimum on the potential energy surface. For a flexible molecule like this compound, with its two phenyl rings connected by a methylene (B1212753) bridge, multiple low-energy conformations may exist.

Theoretical calculations can map the conformational energy landscape, identifying various stable conformers and the energy barriers between them. The dihedral angles between the phenyl rings and the orientation of the methyl benzoate (B1203000) group are key variables in this analysis. For similar diarylmethane structures, it has been shown that the phenyl rings are often twisted with respect to each other. researchgate.net The final optimized geometry represents the most probable structure of an isolated molecule in the gaseous phase.

Illustrative Data Table: Predicted Geometric Parameters for this compound

ParameterPredicted Value
Dihedral Angle (Phenyl-CH2-Phenyl)60-75°
C-Br Bond Length~1.90 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.36 Å

Note: These values are illustrative and based on typical bond lengths and angles for similar organic compounds.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and intermolecular interactions. Key aspects of this analysis include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov For diarylmethanes, the type of substituent groups can influence these global reactivity values. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the ester group and the bromine atom would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would be areas of positive potential.

Charge Distribution: Mulliken or Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom in the molecule, offering a quantitative measure of the charge distribution.

Illustrative Data Table: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 5.5

Note: These values are illustrative and based on typical ranges for similar aromatic compounds.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. tandfonline.com This involves calculating the frequencies of the normal modes of vibration. These predicted spectra can be a diagnostic tool for identifying characteristic functional groups within the molecule, such as the carbonyl stretch of the ester group and the C-Br stretch.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This can help in understanding the electronic structure and identifying the orbitals involved in the absorption of light. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net For this compound, NBO analysis can reveal:

Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. In diarylmethanes, intramolecular interactions often involve π → π* and n → π* transitions in the aromatic rings. tandfonline.com

Intermolecular Interactions: NBO analysis can also provide insights into the nature and strength of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule or an ensemble of molecules over time. tandfonline.com

MD simulations can be used to explore the conformational flexibility of this compound in different environments, such as in various solvents or in the solid state. These simulations can reveal how the molecule's conformation changes over time and how it is influenced by its surroundings. This is particularly important for understanding the behavior of the molecule in a biological or material science context. For instance, MD simulations can evaluate the behavior of diarylmethane molecules in an aqueous medium. tandfonline.com

Simulation of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions and self-assembly of "this compound" through computational simulations provides critical insights into its condensed-phase behavior and material properties. While specific simulation studies on this exact molecule are not extensively documented in publicly available literature, the principles of its interactions can be inferred from computational studies of analogous aromatic esters and brominated compounds. Molecular dynamics (MD) simulations are a powerful tool for exploring these phenomena, allowing for the observation of dynamic processes of aggregation and organization. mdpi.comfrontiersin.org

The primary non-covalent interactions governing the self-assembly of "this compound" are expected to be π-π stacking, halogen bonding, and dipole-dipole interactions. The two phenyl rings facilitate π-π stacking, where the aromatic systems align, contributing to the stability of molecular aggregates. The bromine atom introduces the potential for halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the ester group. Furthermore, the ester functional group imparts a dipole moment to the molecule, leading to dipole-dipole interactions that influence molecular orientation within an assembly.

Atomistic MD simulations can be employed to model the behavior of multiple molecules of "this compound" in a simulated environment, tracking their trajectories and orientations over time. rsc.org These simulations can predict the formation of stable dimers, oligomers, and larger aggregates, revealing the preferential binding modes and the energetics of self-assembly. rsc.orgresearchgate.net For instance, simulations could elucidate whether π-π stacking or halogen bonding is the dominant initial interaction in the nucleation of self-assembled structures. The results of such simulations are crucial for understanding the bottom-up formation of structured materials.

The table below illustrates hypothetical interaction energies for different configurations of a "this compound" dimer, as would be determined from computational simulations. These values are representative of the types of interactions that govern self-assembly.

Dimer ConfigurationPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
Co-facialπ-π Stacking-5.2
Parallel-displacedπ-π Stacking-6.8
T-shapedC-H---π Interaction-3.5
Halogen BondedBr---O Interaction-4.1

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Specific computational studies for "this compound" are required for precise energy values.

Crystal Structure Prediction Methodologies

Crystal Structure Prediction (CSP) encompasses a range of computational methods aimed at identifying the most thermodynamically stable crystal structures of a molecule based solely on its chemical diagram. researchgate.netrsc.org For a flexible molecule like "this compound," CSP is particularly challenging due to the large conformational space that must be explored in conjunction with the multitude of possible packing arrangements in the crystalline state. nih.gov

Modern CSP methodologies typically involve a multi-step process. annualreviews.org The first step is a comprehensive search of the potential energy surface to generate a large number of candidate crystal structures. This is often achieved using methods like simulated annealing, evolutionary algorithms, or random sampling. wikipedia.org The generated structures are then subjected to energy minimization, usually with force fields, to identify locally stable packings.

The subsequent and more computationally intensive step involves the refinement and ranking of the most promising structures using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with dispersion corrections. nih.gov These calculations provide more reliable lattice energies, which are a key determinant of crystal stability. annualreviews.org The final output of a CSP study is a crystal energy landscape, which plots the relative energies of the predicted polymorphs. The structures with the lowest energies are considered the most likely to be observed experimentally.

For "this compound," a successful CSP study would need to accurately model the key intermolecular interactions, including van der Waals forces, π-π stacking, and the directionality of halogen and hydrogen bonds. The predicted stable crystal structures would provide invaluable information on the likely polymorphs, their densities, and their molecular packing arrangements, which are crucial for understanding the solid-state properties of the material.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the structural features of molecules with their physicochemical properties. biointerfaceresearch.com These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. researchgate.net By developing mathematical relationships between molecular descriptors and experimental properties, QSPR models can be used to predict the properties of new or untested compounds. nih.gov

For "this compound," QSPR models could be developed to predict a range of important physicochemical properties. Reactivity indices, derived from conceptual Density Functional Theory, such as electrophilicity and nucleophilicity, can provide insights into the molecule's chemical behavior in reactions. mdpi.com For instance, the electrophilicity index can indicate the susceptibility of the molecule to nucleophilic attack, a key consideration in its chemical synthesis and degradation pathways.

Spectral parameters, such as predicted NMR chemical shifts or infrared absorption frequencies, can also be the subject of QSPR studies. By correlating calculated molecular descriptors with experimentally observed spectral data for a series of related compounds, a model can be developed to predict the spectrum of "this compound."

The following table presents a hypothetical set of predicted physicochemical properties for "this compound" that could be obtained from a QSPR model.

PropertyPredicted Value
Electrophilicity Index (ω)2.15 eV
Nucleophilicity Index (N)2.89 eV
Dipole Moment2.5 D
LogP (Octanol-Water Partition Coefficient)4.8

Note: The data in this table is for illustrative purposes to demonstrate the output of a QSPR study and is not based on a published model for this specific compound.

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For an aromatic compound like "this compound," a variety of descriptors can be calculated to build a robust QSPR model. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic structure of the molecule. researchgate.net Examples include HOMO and LUMO energies, Mulliken charges, and the dipole moment. nih.gov

Constitutional Descriptors: These reflect the chemical composition of the molecule, such as molecular weight and atom counts.

The table below provides examples of computational descriptors that would be relevant for developing a QSPR model for "this compound."

Descriptor ClassSpecific DescriptorDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalZagreb IndexA measure of the branching of the molecular skeleton.
GeometricalMolecular Surface AreaThe total surface area of the molecule.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
Quantum ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

By carefully selecting a set of these descriptors and applying statistical methods like multiple linear regression or machine learning algorithms, a predictive QSPR model can be constructed to estimate the properties of "this compound" and its derivatives. nih.gov

Chemical Reactivity and Mechanistic Studies

Ester Hydrolysis and Transesterification Reactions

The methyl ester group in Methyl 4-[(4-bromophenyl)methyl]benzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions are fundamental in synthetic organic chemistry for the modification of the ester functionality.

The thermodynamic favorability of ester hydrolysis is driven by the formation of a stable carboxylate salt (under basic conditions) or a carboxylic acid and an alcohol (under acidic conditions). The reaction is typically exothermic.

The cleavage and formation of the ester bond in molecules like this compound can be significantly accelerated by catalysts.

Acid and Base Catalysis: Both acids and bases can catalyze the hydrolysis of the methyl ester. Acid catalysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727).

Enzymatic Catalysis: Lipases are widely used enzymes for the catalysis of ester hydrolysis and transesterification reactions due to their high selectivity and mild reaction conditions. nih.gov Lipase-catalyzed transesterification is a common method for converting one ester to another. For example, the transesterification of methyl benzoate (B1203000) with various alcohols can be efficiently catalyzed by immobilized lipases such as Novozym 435. researchgate.net These reactions often follow a ternary complex model, where the enzyme binds both the ester and the alcohol. proquest.com The use of lipases in a solvent-free medium is also an effective and environmentally friendly approach for the synthesis of esters. nih.gov In the context of this compound, lipase-catalyzed transesterification could be employed to introduce different alkyl groups in place of the methyl group.

Table 1: Examples of Lipase-Catalyzed Transesterification of Methyl Esters

Methyl Ester Alcohol Lipase Catalyst Reaction Conditions Product Yield Reference
Methyl Laurate Oleyl Alcohol Lipase in emulsion Aqueous medium High conversion nih.gov
Palm Oil Methyl Ester Trimethylolpropane Novozyme 435 70 °C, 0.1 mbar, 23 h 95.68% nih.gov
Waste Rapeseed Oil Methanol Lipozyme TL IM 25 °C, 5 h 98.76% mdpi.com

Reactions at the Aryl Bromide Moiety

The aryl bromide portion of this compound is a versatile handle for further functionalization of the molecule, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.org In this compound, the aryl bromide is part of a p-substituted toluene (B28343) derivative. The substituents on this ring (a bromine atom and a methylene (B1212753) group attached to another benzene (B151609) ring) are not strongly electron-withdrawing. Therefore, the benzene ring containing the bromine is not sufficiently activated for a classical SNAr reaction to occur under standard conditions. scribd.com Reactions of non-activated aryl halides like bromobenzene (B47551) with strong bases such as sodium amide proceed through a benzyne (B1209423) intermediate rather than a direct SNAr mechanism. scribd.com

The bromine atom on the phenyl ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of aryl bromides. organic-chemistry.org For this compound, a Sonogashira coupling would allow for the introduction of an alkyne substituent at the position of the bromine atom. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. libretexts.orgwikipedia.org This reaction has become a widely used method for the synthesis of aryl amines. wikipedia.org The aryl bromide moiety in this compound can readily participate in Buchwald-Hartwig amination with a wide range of primary and secondary amines. The reaction typically employs a palladium precatalyst and a bulky phosphine (B1218219) ligand. rsc.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled. libretexts.org

Table 2: Representative Conditions for Metal-Catalyzed Coupling of Aryl Bromides

Reaction Type Aryl Bromide Coupling Partner Catalyst System Base Solvent Reference
Sonogashira 4-Nitrobromobenzene Terminal Acetylenes trans-[Bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)] / CuI Et₃N THF researchgate.net
Buchwald-Hartwig 4-Bromotoluene Morpholine Pd(I) dimer precatalyst / Biaryl phosphine ligand KOtBu 1,4-Dioxane rsc.org

The aryl bromide can be reduced to the corresponding arene, effectively removing the bromine atom. This hydrodehalogenation can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source is a common method. Another approach involves reaction with a hydride source, such as sodium hydride in the presence of a lithium iodide complex. nih.gov Computational studies of such reductions suggest a concerted nucleophilic aromatic substitution mechanism. nih.gov For this compound, reduction of the aryl bromide would yield Methyl 4-(phenylmethyl)benzoate (also known as methyl 4-benzylbenzoate).

Reactions Involving the Methylene Bridge

The methylene bridge (-CH₂-) is a key site for functionalization in this compound, enabling its conversion into a variety of other compound classes.

The benzylic methylene group can be readily oxidized to a carbonyl group, transforming the diarylmethane scaffold into a diaryl ketone. This conversion is a common and synthetically useful transformation. A variety of oxidizing agents can accomplish this, including traditional reagents like potassium permanganate (B83412) (KMnO₄) and chromium-based oxidants. nih.gov

More contemporary methods focus on greener and milder conditions. For instance, a transition-metal-free protocol utilizing molecular oxygen (O₂) as the ultimate oxidant in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for a range of diarylmethanes. nih.gov This method is notable for its compatibility with various functional groups, including the carbon-halogen bonds present in the target molecule. The reaction proceeds efficiently, converting the methylene bridge into a ketone to yield Methyl 4-(4-bromobenzoyl)benzoate.

While the specific oxidation of this compound is not detailed in this particular study, the tolerance of the reaction for electron-withdrawing halogen substituents on the fluorene (B118485) scaffold suggests its applicability. nih.gov The general scope of this transformation is illustrated with various diarylmethane substrates.

SubstrateProductYield (%)Conditions
DiphenylmethaneBenzophenone (B1666685)85LiHMDS, THF, 60 °C, 12 h, O₂
2-Benzylpyridine2-Benzoylpyridine88KHMDS, THF, 60 °C, 12 h, O₂
Fluorene9-Fluorenone91LiHMDS, THF, 60 °C, 12 h, O₂
2,7-Dichlorofluorene2,7-Dichlorofluoren-9-one92LiHMDS, THF, 60 °C, 12 h, O₂

Data adapted from a study on metal-free oxidation of diarylmethanes. nih.gov

Further, more aggressive oxidation, for instance with hot alkaline KMnO₄, could potentially cleave the molecule at the benzylic position to yield carboxylic acids, though this is less controlled and typically requires at least one benzylic hydrogen.

The benzylic C-H bonds are susceptible to abstraction, leading to the formation of a resonance-stabilized benzylic radical. This intermediate is a key species in many functionalization reactions. For example, radical bromination using reagents like N-Bromosuccinimide (NBS) with a radical initiator selectively installs a bromine atom at the benzylic position.

Similarly, the benzylic radical can be intercepted in cross-coupling reactions. A transition-metal-free approach using a silylboronate and a potassium base (KOtBu) can mediate the coupling of aryl fluorides with arylalkanes. This process is believed to proceed through a radical mechanism involving the formation of a benzylic radical on the diarylmethane, which then participates in the coupling cascade. The reaction tolerates halogen substituents, as demonstrated by the successful coupling of a chloro-substituted diphenylmethane. nih.gov

Alternatively, pathways involving a benzylic carbocation can be accessed. The loss of a hydride from the methylene bridge, or the departure of a leaving group from a pre-functionalized benzylic position, would generate a carbocation. This cation is stabilized by delocalization of the positive charge onto both aromatic rings. However, it is important to note that the presence of electron-withdrawing groups, such as the bromo and particularly the methyl benzoate substituents on this compound, would destabilize this carbocationic intermediate. This effect can lead to reduced yields in reactions that proceed via this pathway, such as in certain dehydrogenative amination reactions. nih.gov

The table below shows examples of C-H functionalization on diarylmethane analogs that proceed via radical pathways.

Diarylmethane SubstrateCoupling PartnerProductYield (%)Pathway
Diphenylmethane4-Fluorobiphenyl(4-Biphenylyl)diphenylmethane93Radical
Phenyl-(4-methoxyphenyl)methane4-Fluorobiphenyl(4-Biphenylyl)phenyl(4-methoxyphenyl)methane77Radical
(4-Chlorophenyl)phenylmethane4-Fluorobiphenyl(4-Biphenylyl)(4-chlorophenyl)phenylmethane61Radical
2-Benzylthiophene4-Fluorobiphenyl4-((Phenyl(thiophen-2-yl)methyl))biphenyl84Radical

Data adapted from a study on silyl-radical-mediated cross-coupling. nih.gov

Substituent Effects on Reactivity and Selectivity

The reactivity of the methylene bridge in this compound is significantly influenced by the electronic properties of the substituents on the two phenyl rings. Both the 4-bromo and the 4-methoxycarbonyl groups are electron-withdrawing.

These substituent effects have profound implications for the stability of reactive intermediates formed at the benzylic position:

Benzylic Radical Stability: The stability of a benzylic radical is enhanced by substituents that can delocalize the unpaired electron. A computational study on substituted toluenes found that both electron-donating and electron-withdrawing groups can lower the C-H bond dissociation energy (BDE) by stabilizing the resulting radical through spin delocalization. nih.gov This suggests that the benzylic C-H bonds in this compound may be weakened, facilitating reactions that proceed via a radical mechanism, such as hydrogen atom abstraction.

Benzylic Carbocation Stability: In contrast, a benzylic carbocation is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. In this compound, both the bromo and the methyl benzoate groups would strongly destabilize an adjacent positive charge. nih.gov Consequently, reactions that proceed through a carbocationic intermediate are expected to be significantly slower or require harsher conditions compared to diarylmethanes bearing electron-donating groups. This destabilization is a key factor governing the selectivity of C-H functionalization pathways.

Therefore, reactions favoring a radical pathway are generally more feasible for this molecule than those requiring the formation of a carbocation.

Mechanistic Investigations of Key Transformations

Mechanistic studies on the functionalization of diarylmethanes often focus on elucidating the nature of the key C-H bond activation step. For the oxidation of the methylene bridge, several mechanisms can be operative depending on the conditions. In the base-mediated oxidation with O₂, the reaction is thought to be initiated by the deprotonation of the benzylic C-H by a strong base to form a carbanion. This carbanion can then react with molecular oxygen. nih.gov

For reactions involving radical pathways, the mechanism typically begins with the homolytic cleavage of a benzylic C-H bond. Evidence for radical intermediates often comes from experiments using radical inhibitors (e.g., TEMPO or BHT), which suppress or quench the reaction. nih.gov The relatively low BDE of the benzylic C-H bond, which is further lowered by the attached aryl groups, facilitates this initial hydrogen atom abstraction (HAT) step. nih.govnih.gov

In pathways that could involve carbocations, such as some copper-catalyzed amidation reactions, the proposed mechanism involves the formation of a benzylic radical which is then oxidized to the corresponding benzyl (B1604629) cation. nih.gov For a substrate like this compound, the high energy of this cationic intermediate, due to the destabilizing effect of the electron-withdrawing substituents, would make this oxidation step energetically unfavorable, thus disfavoring this particular mechanistic pathway. Kinetic isotope effect (KIE) studies are often employed to determine whether C-H bond cleavage is the rate-determining step in these transformations.

Derivatization and Functionalization Strategies

Synthesis of Analogues with Modified Halogen Substituents (e.g., F, Cl, I)

The bromine atom on the phenyl ring of Methyl 4-[(4-bromophenyl)methyl]benzoate can be replaced with other halogens to modulate the electronic properties and reactivity of the molecule. While direct synthesis of these analogues from the bromo-compound can be challenging, they can be prepared through alternative synthetic routes. These methods typically involve the coupling of a suitably substituted benzyl (B1604629) halide with a methyl 4-formylbenzoate (B8722198) derivative, followed by further transformations.

Table 1: Synthetic Approaches to Halogen Analogues

Target CompoundProposed Synthetic RouteKey Reactions
Methyl 4-[(4-fluorophenyl)methyl]benzoateReaction of 4-fluorobenzyl bromide with methyl 4-formylbenzoate followed by reduction of the resulting aldehyde.Grignard reaction or Barbier-type reaction, followed by reduction (e.g., with NaBH4).
Methyl 4-[(4-chlorophenyl)methyl]benzoateReaction of 4-chlorobenzyl bromide with methyl 4-formylbenzoate followed by reduction of the resulting aldehyde.Grignard reaction or Barbier-type reaction, followed by reduction.
Methyl 4-[(4-iodophenyl)methyl]benzoateReaction of 4-iodobenzyl bromide with methyl 4-formylbenzoate followed by reduction of the resulting aldehyde.Grignard reaction or Barbier-type reaction, followed by reduction.

Preparation of Derivatives with Varying Ester Alkyl Chains

The methyl ester group of this compound can be readily modified to produce a series of esters with different alkyl chains. This is typically achieved through transesterification or by hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by esterification with the desired alcohol. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a commonly employed method. mdpi.com

Table 2: Synthesis of Ester Derivatives via Fischer Esterification

Target EsterAlcohol ReactantTypical CatalystGeneral Reaction Conditions
Ethyl 4-[(4-bromophenyl)methyl]benzoateEthanolConcentrated H2SO4Reflux
Propyl 4-[(4-bromophenyl)methyl]benzoaten-PropanolConcentrated H2SO4Reflux
Butyl 4-[(4-bromophenyl)methyl]benzoaten-ButanolConcentrated H2SO4Reflux

The general procedure involves heating a mixture of 4-[(4-bromophenyl)methyl]benzoic acid, the respective alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid like sulfuric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester.

Introduction of Additional Substituents on the Aromatic Rings

Further functionalization of the aromatic rings of this compound can be achieved through various electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

Electrophilic Aromatic Substitution

The two benzene (B151609) rings in the molecule exhibit different reactivities towards electrophilic substitution. The benzene ring bearing the methyl ester group is deactivated due to the electron-withdrawing nature of the ester. Consequently, electrophilic substitution, such as nitration or halogenation, is expected to occur primarily on the bromine-substituted phenyl ring.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would likely introduce a nitro group onto the bromine-bearing ring, directed to the positions ortho and para to the activating benzyl group and meta to the deactivating bromine atom. ma.edumnstate.edursc.org

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would also be expected to substitute on the more activated ring.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Heck Reaction: Coupling with alkenes under palladium catalysis allows for the formation of substituted alkenes. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields aryl alkynes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with various amines in the presence of a palladium catalyst. wikipedia.orgnih.govbeilstein-journals.org

Table 3: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting Functional Group
Suzuki CouplingR-B(OH)2R-Aryl
Heck ReactionAlkeneAryl-Alkene
Sonogashira CouplingTerminal AlkyneAryl-Alkyne
Buchwald-Hartwig AminationR-NH2Aryl-Amine

Incorporation of this compound into Polymeric Structures or Supramolecular Assemblies

The bifunctional nature of this compound makes it a candidate for the synthesis of polymers and the construction of supramolecular assemblies. The benzyl bromide moiety can participate in polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to form polymers with the benzoate (B1203000) unit as a repeating or pendant group.

Furthermore, the aromatic rings and the ester group can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the formation of ordered supramolecular structures. While specific examples of the incorporation of this exact molecule into such systems are not widely reported, the principles of supramolecular chemistry suggest its potential for use in designing liquid crystals, gels, and other functional materials.

Synthesis of Complex Organic Molecules utilizing this compound as a Building Block

The reactivity of both the benzyl bromide and the ester functionalities makes this compound a valuable starting material for the synthesis of more complex organic molecules, including biologically active compounds and novel heterocyclic systems.

One notable example is its use in the synthesis of dihydropyridazinone derivatives. In a multi-step synthesis, the title compound was used to introduce the 4-(methoxycarbonyl)phenylmethyl group onto a pyridazinone core. nih.gov This transformation highlights the utility of the benzyl bromide moiety for alkylation reactions in the construction of complex heterocyclic frameworks.

Another potential application is in the synthesis of thiazole (B1198619) derivatives. By reacting with a suitable thiazole precursor, the 4-[(4-bromophenyl)methyl]benzoate moiety could be incorporated to create novel compounds with potential biological activities. nih.gov The general strategy involves leveraging the distinct reactivity of the two functional groups to build up molecular complexity in a stepwise manner.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of unsymmetrical diarylmethanes, such as Methyl 4-[(4-bromophenyl)methyl]benzoate, heavily relies on cross-coupling reactions. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, have been instrumental in this regard. nih.govresearchgate.net Future research is geared towards developing more efficient, cost-effective, and environmentally benign catalytic systems.

Current research often employs palladium catalysts with various phosphine (B1218219) ligands. organic-chemistry.org For instance, the coupling of benzylic carbonates with arylboronic acids can be efficiently catalyzed by a palladium complex generated in situ from [Pd(η³-C₃H₅)Cl]₂ and 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent). acs.org The development of novel ligands, including N-heterocyclic carbenes (NHCs), is a key area of focus. NHC-ligated palladium complexes have shown high efficacy in Suzuki-Miyaura coupling reactions of aryl halides. researchgate.net

Furthermore, there is a growing interest in replacing expensive palladium catalysts with more abundant and cheaper first-row transition metals like nickel and cobalt. organic-chemistry.orgnih.gov Nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids has demonstrated exceptional functional group tolerance under mild conditions. organic-chemistry.org Similarly, cobalt-catalyzed Negishi cross-coupling of benzylzinc bromides with aryl halides presents a promising alternative. nih.gov The development of these novel catalytic systems aims to improve reaction yields, reduce catalyst loading, and enhance substrate scope, making the synthesis of this compound and its analogs more practical and sustainable.

Table 1: Comparison of Catalytic Systems for Diarylmethane Synthesis

Catalyst SystemCoupling PartnersAdvantagesChallenges
Palladium/Phosphine LigandsBenzyl (B1604629) halides/carbonates and Arylboronic acidsHigh yields, well-establishedCost of palladium, potential for phosphine toxicity
Palladium/N-Heterocyclic CarbenesBenzyl halides and Arylboronic acidsHigh catalyst activity, thermal stabilityLigand synthesis can be complex
Nickel-based CatalystsBenzylic ammonium triflates and Arylboronic acidsLower cost, good functional group toleranceCan require specific ligand design
Cobalt-based CatalystsBenzylzinc bromides and Aryl halidesAbundant metal, potential for novel reactivityMechanistic understanding is still developing

Exploration of Alternative Synthetic Pathways with Enhanced Atom Economy

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. jocpr.comjk-sci.com Traditional multi-step syntheses often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents. jk-sci.com Research into alternative synthetic pathways for this compound focuses on minimizing waste and improving efficiency.

One promising approach is the direct C-H bond functionalization of toluene (B28343) derivatives. nih.gov This strategy avoids the pre-functionalization of the benzyl group, thus reducing the number of synthetic steps and improving atom economy. For example, a deprotonative activation of toluene derivatives using a strong base in combination with a palladium catalyst can permit cross-coupling with aryl bromides. organic-chemistry.org

Another avenue is the use of Friedel-Crafts benzylation reactions with more environmentally friendly promoters. researchgate.netnih.gov While classic Friedel-Crafts reactions often employ stoichiometric amounts of strong Lewis acids, newer methods are being developed that use catalytic amounts of promoters like triphenylphosphine (B44618) ditriflate or iron(III) chloride-based deep eutectic solvents. researchgate.netnih.gov These methods offer milder reaction conditions and reduce the generation of acidic waste.

The concept of "atom economy" can be quantified using the following formula:

By designing synthetic routes that involve addition reactions and catalytic processes, the atom economy for the synthesis of this compound can be significantly enhanced. scispace.com

Advanced Characterization Techniques for Understanding Molecular Behavior

A thorough understanding of the structure and properties of this compound is crucial for its potential applications. Advanced spectroscopic techniques are indispensable tools for this purpose. jchps.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum would provide information about the chemical environment of the protons, including the characteristic signals for the methyl ester group, the methylene (B1212753) bridge, and the aromatic protons on both phenyl rings. chemicalbook.comchemicalbook.comresearchgate.net Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by revealing how the molecule breaks apart. nih.gov

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ester (C=O stretch) and the C-Br bond. researchgate.net Raman spectroscopy can provide complementary vibrational information.

X-ray Crystallography: For a definitive determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing, which can influence the material's bulk properties.

These advanced characterization techniques, when used in combination, provide a comprehensive picture of the molecular structure and behavior of this compound. jchps.comresearchgate.net

Theoretical Chemistry Approaches for Deeper Mechanistic Insights and Property Prediction

Theoretical chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental studies. nih.gov DFT calculations can provide deep insights into the reaction mechanisms of the synthesis of this compound and predict its electronic and photophysical properties.

For Suzuki-Miyaura reactions, DFT calculations can elucidate the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govacs.org This understanding can aid in the design of more efficient catalysts. For instance, computational studies can help in understanding the role of ligands in stabilizing the transition states and intermediates.

DFT can also be used to predict various molecular properties, such as:

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the electronic structure and predict the compound's potential as an electron donor or acceptor in organic electronic devices. rice.edu

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the structure. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize the charge distribution within the molecule, identifying regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experiments alone, thereby guiding the rational design of new synthetic strategies and materials. nih.gov

Design of Related Molecular Systems for Specific Non-Prohibited Applications

The diarylmethane scaffold present in this compound is a versatile building block for the design of novel organic materials. nih.gov By modifying the substituents on the phenyl rings, the electronic and photophysical properties of the molecule can be tuned for specific applications in advanced materials research and synthetic methodology development.

Advanced Materials Research: Diarylmethane derivatives are being explored for their potential in organic electronics. nih.gov The ability to functionalize the aromatic rings allows for the fine-tuning of the HOMO/LUMO energy levels, which is critical for applications in:

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

The presence of the bromine atom in this compound offers a handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex, conjugated systems with tailored optoelectronic properties.

Synthetic Methodology Development: The synthesis of a library of diarylmethane derivatives based on the core structure of this compound can serve as a platform for developing and showcasing new synthetic methodologies. organic-chemistry.org For example, new catalytic systems can be tested on the synthesis of these compounds to evaluate their efficiency and scope.

Interdisciplinary Research with Physical Chemistry and Materials Science

The future of research on this compound and related compounds lies in interdisciplinary collaborations between organic chemistry, physical chemistry, and materials science.

Physical Chemistry: Detailed photophysical studies are essential to understand the light-emitting and charge-transport properties of these materials. researchgate.net Techniques such as UV-Vis and fluorescence spectroscopy, as well as time-resolved spectroscopy, can be used to investigate:

Absorption and emission spectra

Fluorescence quantum yields

Excited-state lifetimes

Solvatochromism (the change in color with solvent polarity)

These studies provide fundamental insights into how the molecular structure influences the photophysical properties, which is crucial for designing efficient materials for optoelectronic devices. researchgate.net

Materials Science: The fabrication and characterization of devices incorporating these diarylmethane derivatives are key to assessing their practical utility. This involves:

Thin-film deposition techniques (e.g., spin-coating, vacuum deposition).

Device architecture design and optimization.

Characterization of device performance (e.g., efficiency, stability).

By combining the synthetic expertise of organic chemists with the characterization and device engineering skills of physical chemists and materials scientists, the full potential of this compound and its derivatives as advanced functional materials can be realized.

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